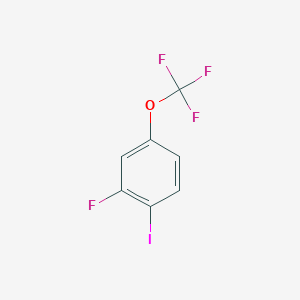

2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene

CAS No.: 1321963-74-9

Cat. No.: VC2959923

Molecular Formula: C7H3F4IO

Molecular Weight: 306 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1321963-74-9 |

|---|---|

| Molecular Formula | C7H3F4IO |

| Molecular Weight | 306 g/mol |

| IUPAC Name | 2-fluoro-1-iodo-4-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C7H3F4IO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H |

| Standard InChI Key | MAFILVJNIQSQSP-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1OC(F)(F)F)F)I |

| Canonical SMILES | C1=CC(=C(C=C1OC(F)(F)F)F)I |

Introduction

Chemical Identity and Physical Properties

2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene is a halogenated aromatic compound with a molecular formula of C7H3F4IO and a molecular weight of 306 g/mol. This compound features a benzene ring substituted with fluorine, iodine, and a trifluoromethoxy group, creating a unique electronic profile that makes it valuable in various chemical applications.

The compound is identified by the CAS Registry Number 1321963-74-9 and possesses several key identifiers used in chemical databases and literature . Its structure consists of a benzene ring with the fluorine atom at position 2, an iodine atom at position 1, and a trifluoromethoxy group at position 4.

Physical and Chemical Properties

The key physical and chemical properties of 2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene are summarized in the following table:

The compound possesses unique chemical characteristics due to its multiple halogen substituents and the trifluoromethoxy group. The presence of fluorine atoms contributes to its stability and unique reactivity patterns, while the iodine atom provides a reactive site for various synthetic transformations.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene. The synthetic approaches generally involve careful control of reaction conditions to ensure regioselective halogenation.

Common Synthetic Approaches

While the search results don't provide a complete synthesis protocol specifically for 2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene, they do suggest general approaches based on similar compounds:

-

One common approach likely involves iodination of a fluorinated benzene precursor containing a trifluoromethoxy group.

-

Another potential route could involve fluorination of an iodobenzene derivative followed by introduction of the trifluoromethoxy group .

Related compounds with similar structures provide insights into possible synthetic methods. For example, synthesis of structurally related compounds like 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene involves reactions using dipotassium peroxodisulfate, sulfuric acid, sodium carbonate, and silver carbonate in acetonitrile at elevated temperatures .

Comparative Synthesis of Related Compounds

The synthesis methods for similar compounds can provide valuable insights. For instance, 1-iodo-4-(trifluoromethoxy)benzene is frequently used in coupling reactions with various substrates as shown in the literature:

These reactions demonstrate the utility of iodinated trifluoromethoxybenzene derivatives in various coupling reactions, providing insights into potential synthetic applications of 2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene.

Applications in Research and Development

2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene serves as a valuable building block in organic synthesis with applications spanning multiple research areas.

Organic Synthesis

The compound functions as an important synthetic intermediate in the preparation of more complex molecules due to its multiple reactive sites:

-

Cross-coupling reactions: The iodine substituent readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions.

-

Halogen exchange: The iodine atom can undergo halogen exchange reactions to introduce other functional groups.

-

Metal-catalyzed functionalization: The compound can be utilized in various metal-catalyzed transformations.

-

Building block for medicinal chemistry: Its unique substitution pattern makes it valuable for constructing more complex pharmaceutical intermediates.

Similar compounds have demonstrated utility in transition-metal-free C–H arylation reactions. For example, in related research, arylation reagents with various substituents, including trifluoromethyl groups, have shown varying degrees of reactivity, with yields ranging from 70% to 93% depending on the substitution pattern .

Related Compounds and Comparative Analysis

2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene belongs to a family of halogenated aromatic compounds with varying substitution patterns. Comparing it with structurally related compounds provides insights into structure-activity relationships and potential applications.

Structurally Related Compounds

Several related compounds appear in the chemical literature with similar structural features:

These related compounds differ in the position and nature of the substituents on the benzene ring, which affects their reactivity, physical properties, and potential applications.

Structure-Activity Relationships

The positioning of substituents on the benzene ring significantly influences the chemical reactivity and potential biological activity of these compounds:

-

Position of fluorine substituent: The position of the fluorine atom affects the electronic distribution and reactivity of the aromatic ring.

-

Nature of the halogen: Substituting iodine with bromine (as in 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene) modifies the reactivity at the halogenated positions.

-

Trifluoromethyl vs. trifluoromethoxy: Compounds containing trifluoromethyl (CF3) versus trifluoromethoxy (OCF3) groups exhibit different electronic properties, lipophilicity, and hydrogen bonding characteristics.

-

Additional functionalization: Introduction of nitro groups (as in 2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene) substantially alters the electronic character of the molecule and introduces potential for further derivatization.

These structural variations provide chemists with a toolkit for fine-tuning properties in target molecules for specific applications in medicinal chemistry, materials science, and other research areas.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume